4-Methyl-3-nitrobenzamidoxime

Description

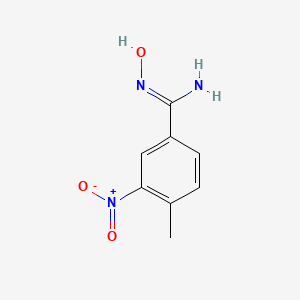

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-methyl-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-2-3-6(8(9)10-12)4-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAOQDSZXTXCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=NO)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=N/O)/N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 3 Nitrobenzamidoxime

Reactivity of the Amidoxime (B1450833) Functional Group

The amidoxime functional group (-C(NH₂)=NOH) is a cornerstone of the molecule's reactivity, possessing both nucleophilic and electrophilic character at its nitrogen and oxygen centers. researchgate.net This duality allows it to participate in a wide array of chemical transformations.

A primary and well-documented reaction of amidoximes is their cyclization to form stable five-membered heterocyclic rings, most notably 1,2,4-oxadiazoles. researchgate.net This transformation is highly valuable in medicinal chemistry, as the 1,2,4-oxadiazole (B8745197) ring is a key component in many pharmaceutical compounds. researchgate.net The synthesis is typically a two-step process: O-acylation of the amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration reaction. nih.govmdpi.com

For 4-methyl-3-nitrobenzamidoxime, the general pathway involves its reaction with an acylating agent (like an acyl chloride or carboxylic acid with a coupling agent) to form an O-acyl-4-methyl-3-nitrobenzamidoxime intermediate. Subsequent heating, often in the presence of a base or in a high-boiling solvent, promotes intramolecular cyclization with the elimination of a water molecule to yield the corresponding 3,5-disubstituted 1,2,4-oxadiazole. nih.gov The 3-position of the oxadiazole is derived from the parent amidoxime, resulting in a 3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole (B12452939) derivative.

Studies on the closely related 3-nitrobenzamidoxime have shown it to be a viable precursor for such heterocyclic systems. researchgate.netnih.govmdpi.com For instance, its reaction with hydrocinnamoyl chloride leads to the formation of 3-(3-nitrophenyl)-5-phenethyl-1,2,4-oxadiazole. nih.gov This indicates a robust and predictable reactivity pattern for the amidoxime group, even in the presence of a deactivating nitro substituent.

Table 1: Examples of Cyclization Reactions Involving Amidoximes

| Amidoxime Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| Aryl Amidoximes | Carboxylic Acids/Derivatives | 3,5-Disubstituted 1,2,4-Oxadiazoles | nih.govmdpi.com |

| 3-Nitrobenzamidoxime | Hydrocinnamoyl Chloride | 3-(3-Nitrophenyl)-1,2,4-oxadiazole | nih.gov |

| DNA-Conjugated Aryl Nitriles | Hydroxylamine (B1172632), Carboxylic Acids | DNA-Conjugated 1,2,4-Oxadiazoles | nih.gov |

This table presents generalized and specific examples of cyclization reactions starting from amidoximes to form various heterocyclic systems.

The amidoxime moiety contains both nucleophilic nitrogen and oxygen atoms. The oxygen, in particular, behaves as an alpha-nucleophile, exhibiting enhanced reactivity toward electrophilic centers. researchgate.net This makes it susceptible to acylation and phosphorylation. The reactivity of the amidoxime's oxygen center is comparable to that of other α-nucleophiles like hydroxamate ions. researchgate.net

The nitrogen atoms of the amidoxime can also act as nucleophiles, similar to amines, and can be acylated under certain conditions. mdpi.com The specific reaction pathway—whether O-acylation or N-acylation occurs—can be controlled by the reaction conditions and the nature of the electrophile.

Conversely, the carbon atom of the C=N bond has electrophilic character and can be attacked by strong nucleophiles. However, the most prominent reactions involve the nucleophilicity of the heteroatoms. The N-hydroxyimidamide group contributes to good water solubility and maintains high reactivity across a broad pH range. researchgate.net

The amidoxime functional group can undergo oxidation through various pathways. A significant reaction in biological contexts is the oxidation catalyzed by hemoproteins like cytochrome P450. nih.gov This process can lead to the generation of the corresponding amide or nitrile and, notably, the release of nitric oxide (NO). nih.gov This NO-donating ability is a key feature of many biologically active amidoxime-containing compounds. nih.gov

In synthetic chemistry, amidoximes or their derivatives can be subjected to oxidative cyclization. For example, N-acyl amidines can be cyclized into 1,2,4-oxadiazoles using oxidizing agents such as N-bromosuccinimide (NBS) or iodine in the presence of a base. mdpi.com This reaction proceeds through the oxidative formation of a nitrogen-oxygen bond. mdpi.com

Nucleophilic and Electrophilic Reactions at Nitrogen and Oxygen Centers

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly influences the reactivity of the entire molecule. It deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, directing incoming nucleophiles to the ortho and para positions relative to itself. masterorganicchemistry.com

One of the most common and synthetically useful reactions of the nitro group is its reduction to an amino group (-NH₂). This transformation drastically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This reaction is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals.

The reduction of the nitro group in this compound can be achieved using various reducing agents.

Table 2: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Solvent (e.g., Ethanol (B145695), Methanol) | Amino Group | |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Solvent (e.g., Ethanol), often with acid | Amino Group | jst.go.jp |

| Iron (Fe) powder | Acetic Acid or HCl | Amino Group |

This table outlines common laboratory methods for the reduction of an aromatic nitro group to an amine.

The resulting compound, 3-amino-4-methylbenzamidoxime, is a versatile intermediate. The newly formed amino group can participate in a host of subsequent reactions, including diazotization, acylation, and condensation reactions, enabling the synthesis of a diverse range of complex molecules.

Reactivity of the Methyl Group

The methyl group (-CH₃) attached to the benzene (B151609) ring is generally less reactive than the other functional groups in the molecule. However, it can undergo oxidation under forcing conditions. The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can convert the methyl group into a carboxylic acid group (-COOH). This reaction would transform this compound into 3-nitro-4-carboxybenzamidoxime, further modifying the molecule's properties and synthetic potential.

The acidity of the methyl protons is generally low. While methyl groups adjacent to strongly activating groups on certain heterocyclic rings can be deprotonated, youtube.com the methyl group in this specific compound is not typically reactive in this manner under standard conditions.

Intermolecular and Intramolecular Reaction Pathways

The amidoxime functional group is a versatile building block for the synthesis of various heterocyclic compounds, primarily through condensation and cyclization reactions. Current time information in Bangalore, IN.organic-chemistry.org These reactions can proceed through both intermolecular and intramolecular pathways.

Intermolecular Reactions: Amidoximes readily react with a variety of electrophiles, such as acyl chlorides, anhydrides, and nitriles, to form key intermediates for heterocycle synthesis. A prevalent intermolecular reaction is the synthesis of 1,2,4-oxadiazoles. This is often achieved by the acylation of the amidoxime followed by a cyclodehydration step, or through a one-pot reaction with nitriles. acs.orgrjptonline.org For instance, benzamidoxime (B57231) can react with benzonitrile (B105546) in the presence of a PTSA/ZnCl₂ catalyst to yield 3,5-diphenyl-1,2,4-oxadiazole (B189376). acs.org The reaction of amidoximes with carbodiimides also provides a route to 5-amino-substituted 1,2,4-oxadiazoles. clockss.org

Intramolecular Reactions: The presence of the nitro group at the ortho position to the amidoxime in a hypothetical isomer (2-methyl-3-nitrobenzamidoxime) or the potential for functionalization of the 4-methyl group could pave the way for intramolecular cyclization reactions. For example, a tandem reaction involving the reduction of a nitro group to an amine, followed by condensation with an aldehyde and subsequent intramolecular cyclization, is a known strategy for synthesizing dihydro-benzothiadiazine-1,1-dioxides from 2-nitrobenzenesulfonamides. nih.gov While not a direct analogue, this illustrates the potential for the nitro and amidoxime groups (or their derivatives) to participate in ring-forming reactions. The amidoxime itself can undergo intramolecular cyclization if a suitable electrophilic center is present in the molecule. For example, intramolecular Mitsunobu reactions have been used to synthesize 2-methylaminothiazolines from N-(2-hydroxyethyl)-N'-phenylthioureas, which bear some structural resemblance to a derivatized amidoxime. yok.gov.tr

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Reference(s) |

| Intermolecular Cyclization | Nitriles | PTSA/ZnCl₂, 80°C | 1,2,4-Oxadiazole | acs.org |

| Acyl Chlorides | Pyridine (B92270) | 1,2,4-Oxadiazole | rjptonline.org | |

| Carbodiimides | Toluene (B28343) or DMF | 5-Amino-1,2,4-oxadiazole | clockss.org | |

| Intramolecular Cyclization | (Following nitro reduction and condensation) | Na₂S₂O₄ | Dihydro-benzothiadiazine-1,1-dioxide analogue | nih.gov |

Table 2: Potential Intermolecular and Intramolecular Reactions of this compound based on analogous systems.

Detailed Mechanistic Investigations using Computational and Experimental Techniques

Understanding the intricate details of reaction mechanisms requires a combination of experimental and computational methods.

Experimental Techniques: Kinetic studies are fundamental to elucidating reaction mechanisms. For amidoxime reactions, pH-rate profiles have been used to determine the reactivity of the neutral and ionic forms of the amidoxime in acylation reactions. rsc.org Such studies have revealed that neutral amidoximes exhibit remarkably high reactivity in the pH range of 6-9 towards acylating agents. rsc.org The progress of these reactions can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to determine reaction completion and identify intermediates. clockss.orgmdpi.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural characterization of reaction products and intermediates.

Computational Techniques: Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms at a molecular level. DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This information allows for the determination of activation barriers and reaction energies, providing insights into the feasibility and selectivity of different reaction pathways. For instance, DFT studies have been employed to investigate the mechanism of permanganate oxidation of nitrotoluene derivatives, revealing that ring oxidation and methyl group oxidation have comparable activation energies. chemicalbook.com In the context of amidoxime chemistry, computational studies have been used to elucidate the mechanism of their formation from nitriles and hydroxylamine, helping to optimize reaction conditions and minimize side products. dntb.gov.ua DFT calculations have also been used to study the mechanism of cyclization reactions, such as the formation of benzofuroazepines from (2-alkynylbenzyl)oxy nitriles, where an anionic aza 8π-electrocyclization was found to be the preferred pathway over a 7-endo-dig cyclization. rsc.org

The combination of these experimental and computational approaches provides a comprehensive understanding of the factors that govern the chemical reactivity and reaction mechanisms of complex organic molecules like this compound.

Derivatization and Analogue Synthesis

Synthesis of Oxadiazole Derivatives and Analogues

The conversion of amidoximes to 1,2,4-oxadiazoles is a well-established and frequently utilized transformation in organic synthesis. This reaction typically involves the coupling of the amidoxime (B1450833) with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), followed by a cyclodehydration step.

The synthesis of 1,2,4-oxadiazole (B8745197) derivatives from 4-Methyl-3-nitrobenzamidoxime would generally proceed via the O-acylation of the amidoxime. For instance, reacting this compound with an acyl chloride in the presence of a base like pyridine (B92270) would yield an O-acylamidoxime intermediate. This intermediate can then be cyclized to the corresponding 3,5-disubstituted-1,2,4-oxadiazole, often through heating. The substituent at the 5-position of the oxadiazole ring is determined by the acyl chloride used.

A general reaction scheme is as follows:

Step 1: O-Acylation: this compound reacts with an acyl chloride (R-COCl) in a suitable solvent with a base to form the O-acylamidoxime intermediate.

Step 2: Cyclodehydration: The intermediate undergoes intramolecular cyclization upon heating to form the 3-(4-methyl-3-nitrophenyl)-5-R-1,2,4-oxadiazole.

| Reagent (R-COCl) | Resulting 5-Substituent (R) |

| Benzoyl chloride | Phenyl |

| Acetyl chloride | Methyl |

| Cyclopropanecarbonyl chloride | Cyclopropyl |

| 4-Chlorobenzoyl chloride | 4-Chlorophenyl |

Alternative methods for synthesizing 1,2,4-oxadiazoles include one-pot reactions where the amidoxime is reacted directly with a carboxylic acid using a coupling agent, or with a nitrile under specific catalytic conditions.

Exploration of Other Heterocyclic Compounds Derived from this compound

While the synthesis of 1,2,4-oxadiazoles is a primary pathway, the amidoxime functionality of this compound can be leveraged to create other heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of 1,2,4-oxadiazol-5(4H)-ones. Furthermore, reaction with orthoesters can yield various heterocyclic products depending on the reaction conditions.

The synthesis of 1,3,4-oxadiazoles is another possibility, although this typically requires starting from a hydrazide derivative. One could envision a synthetic route where the nitro group of this compound is first reduced to an amine, followed by diazotization and conversion to a nitrile, which could then be converted to a hydrazide and subsequently cyclized.

Structural Modifications of the Amidoxime Core

The amidoxime group (-C(NH₂)=NOH) itself can be chemically modified to create analogues. The hydroxyl group can be alkylated or acylated to produce O-substituted amidoxime ethers and esters. These modifications can alter the electronic properties and steric profile of the molecule, which can be useful for modulating its chemical reactivity and biological activity.

The amino group of the amidoxime can also undergo reactions such as acylation or reaction with aldehydes and ketones to form Schiff bases, although these reactions might be less common compared to reactions at the hydroxyl group.

Aromatic Ring Functionalization and Substituent Variations

The aromatic ring of this compound offers several avenues for functionalization. The existing methyl and nitro groups direct further electrophilic substitution. The nitro group is a strong deactivator and meta-director, while the methyl group is a weak activator and ortho-, para-director. Their combined influence would direct incoming electrophiles to specific positions on the ring.

Key transformations could include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This resulting aniline (B41778) derivative opens up a vast field of subsequent reactions, including diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of substituents (e.g., -OH, -CN, halogens).

Halogenation: The aromatic ring can be halogenated (e.g., brominated or chlorinated) under appropriate conditions. The position of halogenation would be influenced by the directing effects of the existing substituents.

Further Nitration: While the existing nitro group is deactivating, under harsh conditions, a second nitro group could potentially be introduced onto the ring.

These modifications allow for the systematic variation of substituents on the aromatic ring, enabling the exploration of structure-activity relationships in various applications.

Based on a thorough review of the available scientific literature, a detailed article on the advanced spectroscopic and structural characterization of the specific chemical compound “this compound” cannot be generated at this time.

The search for dedicated research findings, including experimental data for FT-IR, FT-Raman, and various NMR techniques (1H, 13C, COSY, HSQC, HMBC) for this compound did not yield specific results. The available literature and databases contain information on structurally related compounds, such as 4-Methyl-3-nitrobenzoic acid scirp.orgresearchgate.netchemicalbook.comchemicalbook.comresearchgate.netnih.govsynquestlabs.com, 4-Methyl-3-nitroaniline (B15663) chemicalbook.comtcichemicals.comnist.govhpc-standards.comnih.gov, and 4-Methyl-3-nitrobenzaldehyde researchgate.netsigmaaldrich.com, but not on the requested amidoxime derivative.

Consequently, the creation of an article that strictly adheres to the provided outline with scientifically accurate data tables and detailed analysis for this compound is not possible without resorting to speculation or fabricating data, which would compromise the integrity and factual accuracy of the content.

To fulfill the user's request, published experimental data from peer-reviewed scientific studies specifically analyzing this compound would be required.

Spin-Spin Coupling Constant Interpretation

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This experimental method would provide definitive insights into the structural features of this compound. However, as no crystal structure has been reported, the following subsections, which rely on this data, are presented as a framework for future research once the data becomes available.

Determination of Molecular Conformation and Torsion Angles

Once a crystal structure is determined, the molecular conformation can be precisely described. This involves analyzing the spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the methyl, nitro, and amidoxime functional groups. Key torsion angles, which describe the rotation around specific chemical bonds, could be calculated. For instance, the torsion angles involving the C-C bond connecting the amidoxime group to the benzene ring and the C-N bond of the nitro group would be of significant interest.

Analysis of Intermolecular Interactions (Hydrogen Bonds, π-Stacking)

A solved crystal structure would reveal the network of non-covalent interactions that stabilize the crystal lattice. This analysis would focus on identifying and characterizing hydrogen bonds, which are expected to be significant given the presence of the amidoxime group (a hydrogen bond donor and acceptor) and the nitro group (a hydrogen bond acceptor). The parameters of these bonds, such as donor-acceptor distances and angles, would be quantified. Furthermore, the potential for π-stacking interactions between the aromatic rings of adjacent molecules could be assessed by examining the inter-planar distances and ring centroid-to-centroid distances.

Conclusion

Summary of Key Findings

4-Methyl-3-nitrobenzamidoxime is a multifunctional organic compound whose significance stems from the unique interplay of its amidoxime (B1450833), nitro, and methyl groups. Its synthesis is accessible via the conversion of its corresponding nitrile precursor, 4-Methyl-3-nitrobenzonitrile (B17182). The compound's chemical reactivity is dominated by the amidoxime moiety, which imparts acid-base properties, metal-chelating capabilities, and serves as a critical synthon for the construction of 1,2,4-oxadiazole (B8745197) heterocycles. The nitro and methyl substituents modulate the electronic properties of the aromatic ring, influencing reactivity and providing opportunities for further functionalization.

Comprehensive Band Assignment and Mode Analysis

Future Research Directions

Future research on this compound could focus on several promising areas. A thorough characterization using modern spectroscopic and crystallographic techniques would provide valuable benchmark data for this class of compounds. Exploration of its coordination chemistry with a wider range of metal ions could reveal new applications in separation science or catalysis. A systematic investigation into its use for synthesizing libraries of 1,2,4-oxadiazoles, followed by screening for biological activity, could lead to the discovery of novel therapeutic agents. Finally, reducing the nitro group to an amine would open up another avenue of derivatives with different electronic and biological profiles, warranting further synthetic and applied research.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are the cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and properties of molecules. researchgate.net For 4-methyl-3-nitrobenzamidoxime, these calculations would reveal fundamental aspects of its chemistry.

Optimized Molecular Geometries and EnergeticsA crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.scirp.org

The process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero. For this compound, this would define key structural parameters such as bond lengths, bond angles, and dihedral angles between the phenyl ring and the amidoxime (B1450833), methyl, and nitro functional groups. The final output would be the lowest energy structure, along with its absolute electronic energy, which is a measure of its stability. researchgate.netscirp.org Studies on similar molecules like 4-methyl-3-nitrobenzoic acid have shown that substituents on the benzene (B151609) ring can cause notable changes in the ring's bond angles. scirp.org

Data Table: Predicted Optimized Geometrical Parameters for this compound Specific computational data for this compound is not available in the reviewed literature. A representative table would typically include parameters such as C-C, C-N, N-O, C-H bond lengths (in Ångströms) and various bond and dihedral angles (in degrees).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability.researchgate.netscirp.orgThe two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.scirp.org

The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO (ELUMO) is related to the electron affinity and signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would map the electron density distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Data Table: FMO Properties of this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific published data exists for the FMO properties of this compound.

Molecular Electrostatic Potential (MEP) MappingThe Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack.benchchem.comIt is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.researchgate.net

Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net An MEP analysis of this compound would likely show negative potential around the oxygen atoms of the nitro and amidoxime groups, making them sites for electrophilic interaction. Positive regions would be expected around the hydrogen atoms, particularly the amine and hydroxyl protons of the amidoxime group. nih.gov

Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule.acs.orgIt transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis is used to understand charge transfer, hyperconjugative interactions, and delocalization effects that contribute to molecular stability.acs.orgnist.gov

For this compound, NBO analysis would quantify the electron density of the bonds and lone pairs. It would also calculate the stabilization energies (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net These energies reveal the strength of intramolecular charge transfer, such as delocalization from the phenyl ring or lone pairs into antibonding orbitals, which are key to understanding the molecule's electronic stability and reactivity. nih.gov

Theoretical Vibrational Frequency Predictions and Correlation with Experimental Data

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. ebi.ac.ukscirp.org These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. scirp.orgresearchgate.net

A vibrational analysis for this compound would predict the frequencies corresponding to the stretching, bending, and torsional modes of its functional groups (e.g., ν(O-H), ν(N-H), νas(NO2), νs(NO2), ν(C=N)). Comparing these theoretical predictions with experimentally recorded FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands. scirp.org

Data Table: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Data not available | Data not available |

| N-H Stretch | Data not available | Data not available |

| C=N Stretch | Data not available | Data not available |

| NO₂ Asymmetric Stretch | Data not available | Data not available |

| NO₂ Symmetric Stretch | Data not available | Data not available |

A comprehensive theoretical and experimental vibrational analysis for this compound has not been found in the searched literature.

Reaction Pathway Exploration and Transition State Characterization

Theoretical chemistry can be used to explore potential chemical reactions involving a molecule by mapping the reaction pathway. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which connects reactants to products. sigmaaldrich.comrsc.org The energy difference between the reactants and the transition state is the activation energy barrier, a key factor in determining reaction rates. mdpi.com

For this compound, one could investigate various reactions, such as its tautomerization, hydrolysis, or participation in cyclization reactions. rsc.orgtcichemicals.com Computational methods can locate the geometry of the transition state and calculate the activation energy. This information is crucial for understanding the mechanism of a reaction and predicting its feasibility under different conditions. Such studies on linkage isomerism in related nitro compounds have provided deep insights into reaction mechanisms. rsc.org However, specific studies on the reaction pathways of this compound are not currently available in the literature.

Non-Linear Optical (NLO) Properties Prediction

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the non-linear optical (NLO) properties of this compound. While theoretical investigations into the NLO properties of related molecular structures—such as nitrobenzene (B124822) derivatives and various amidoximes—have been conducted, direct computational analysis of this compound is not presently available in published research.

The prediction of NLO properties typically involves sophisticated quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations elucidate a molecule's potential for applications in optoelectronics and photonics by quantifying its response to an external electric field.

For a molecule like this compound, a theoretical study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Structure Calculation: Analyzing the distribution of electrons and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical factor influencing NLO response.

Calculation of NLO Parameters: Computing the values for polarizability and hyperpolarizability. The magnitude of the first hyperpolarizability (β) is a primary indicator of a material's potential for second-harmonic generation and other NLO phenomena.

The presence of both an electron-donating group (the amidoxime moiety, potentially) and an electron-withdrawing group (the nitro group) attached to the aromatic ring suggests that this compound could exhibit interesting NLO properties due to intramolecular charge transfer. However, without specific computational data, any discussion of its NLO characteristics remains purely speculative.

Future computational studies would be necessary to generate the data required for a thorough analysis. Such research would produce detailed tables of calculated NLO values, which are essential for comparing its potential with established NLO materials. Until such studies are performed and published, a data-driven account of the NLO properties of this compound cannot be provided.

Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate and Building Block

4-Methyl-3-nitrobenzamidoxime serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a methyl group, a nitro group, and an amidoxime (B1450833) functional group, allows for a range of chemical transformations. The related compound, 4-methyl-3-nitroaniline (B15663), is a key intermediate in the production of pharmaceuticals like Cyclizine, which is used to treat nausea and vomiting. cionpharma.com The manufacturing process for Cyclizine relies on 4-methyl-3-nitroaniline as a precursor to form the final active pharmaceutical ingredient. cionpharma.com

Similarly, other derivatives of p-methyl phenol (B47542) are vital in industries such as medicine, agriculture, and dyes. google.com For instance, 4-methyl-3-thiosemicarbazide is an intermediate in the synthesis of herbicides like tebuthiuron. wikipedia.org The versatility of these related compounds underscores the potential of this compound as a building block in organic synthesis.

The reactivity of the nitro and amidoxime groups allows for the introduction of various functionalities, making it a valuable starting material for creating more complex molecules. For example, the nitro group can be reduced to an amino group, which can then undergo a variety of reactions, including diazotization and coupling, to form azo compounds or other heterocyclic systems. The amidoxime group itself is reactive and can participate in cyclization reactions.

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is a valuable precursor for their synthesis. uou.ac.in Amidoximes, in general, are well-established starting materials for the preparation of 1,2,4-oxadiazoles, which are five-membered heterocyclic rings with a range of biological activities. researchgate.net The reaction of an amidoxime with an acid derivative is a common method for forming the 1,2,4-oxadiazole (B8745197) ring. researchgate.net

The synthesis of various heterocyclic compounds often involves the use of versatile precursors that can undergo cyclization reactions. chemrxiv.org For instance, cyanoacetohydrazide, with its multiple functional groups, is a precursor for a wide array of heterocycles. chemrxiv.org Similarly, the functional groups present in this compound make it a suitable candidate for the synthesis of various heterocyclic systems.

The generation of functionalized heterocycles can be achieved through the trapping of reactive intermediates. nih.gov The presence of both a nitro group and an amidoxime group in this compound offers multiple reaction pathways for the construction of complex heterocyclic scaffolds. For example, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular condensation with the amidoxime moiety, could lead to the formation of various fused heterocyclic systems.

Role in Coordination Chemistry as a Ligand for Metal Complexes

The amidoxime functional group in this compound possesses coordinating atoms (nitrogen and oxygen), making it an effective ligand for forming metal complexes. nih.gov Ligands are crucial components in coordination chemistry, binding to a central metal atom to form a coordination complex. uomustansiriyah.edu.iqlibretexts.org The properties and reactivity of the resulting metal complex are highly dependent on the nature of the ligand.

Thiosemicarbazones, which are structurally related to amidoximes, and their metal complexes exhibit a range of biological activities, and the activity of the ligand is often enhanced by the presence of a metal ion. benthamopenarchives.com This suggests that metal complexes of this compound could also possess interesting biological or catalytic properties. The coordination of ligands to a metal center can lead to complexes with specific geometries, such as octahedral or tetrahedral, which influences their physical and chemical properties. nih.govscirp.org

The study of diacylthioureas as ligands has shown their ability to coordinate with metal ions like platinum(II), palladium(II), and gold(III). rsc.org This further supports the potential of amidoxime-containing compounds like this compound to act as versatile ligands in coordination chemistry. The resulting metal complexes could find applications in various fields, including catalysis and materials science.

Development of Novel Chemical Reagents and Catalysts

The unique chemical structure of this compound and its derivatives makes them promising candidates for the development of novel chemical reagents and catalysts. For instance, derivatives of nitrated pyrazoles are used as energetic materials and as intermediates for synthesizing other energetic compounds. mdpi.com The presence of the nitro group in this compound suggests its potential use in similar applications or as a precursor to high-energy materials.

The development of catalysts is crucial for many chemical transformations. Niobium-based catalysts, for example, have shown significant potential in the conversion of biomass into valuable chemicals. mdpi.com The ability of this compound to form metal complexes suggests that its metallic derivatives could exhibit catalytic activity. By carefully selecting the metal center and modifying the ligand structure, it may be possible to design catalysts with high selectivity and efficiency for specific reactions.

Furthermore, the synthesis of various organic compounds often relies on the use of specific reagents. For example, 4-methyl-3-nitrobenzoyl chloride is used in the synthesis of benzophenone (B1666685) derivatives and substituted benzamides. sigmaaldrich.com This highlights how derivatives of 4-methyl-3-nitrobenzene can serve as important reagents in organic synthesis.

Applications in Advanced Materials (e.g., optical materials)

The field of advanced materials is constantly seeking new compounds with unique properties. Organic molecular materials are of particular interest due to their potential for applications in nonlinear optics. researchgate.net The electronic structure of organic molecules can lead to significant nonlinear optical properties, which are essential for technologies such as optical switching and frequency conversion. researchgate.net

The introduction of electron-withdrawing groups, such as the nitro group present in this compound, can significantly affect the electronic and optical properties of a molecule. mdpi.com For example, in a series of benzene (B151609) derivatives, the addition of strong electron-withdrawing groups led to a narrowing of the energy levels and a red-shift in the maximum absorption wavelength. mdpi.com These changes can influence the third-order nonlinear optical response of the material. mdpi.com

The study of two-dimensional materials has also revealed interesting optical properties, such as high optical anisotropy. aps.org The incorporation of molecules like this compound into larger material structures, such as polymers or composites, could lead to the development of advanced materials with tailored optical properties. For example, Schiff bases have been used to create thin fluorescent films for potential use in OLEDs and photovoltaic devices. mdpi.com The investigation of composites formed by introducing clusters into zeolites has also shown enhanced electronic and optical properties. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.